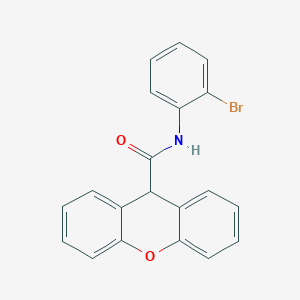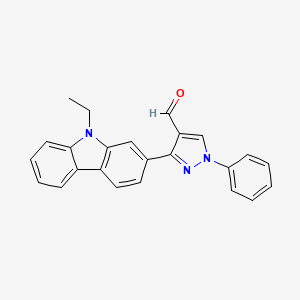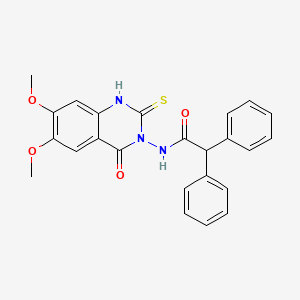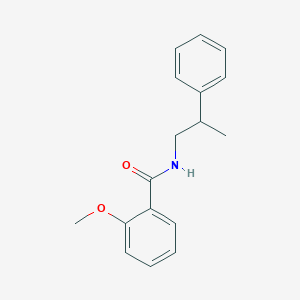
N-(2-bromophenyl)-9H-xanthene-9-carboxamide
Vue d'ensemble
Description
N-(2-bromophenyl)-9H-xanthene-9-carboxamide is a chemical compound that belongs to the class of xanthene derivatives Xanthene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with 9H-xanthene-9-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromophenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction Reactions: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products
Substitution Reactions: Products include various substituted xanthene derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: The major product is xanthone derivatives.
Reduction Reactions: The major product is the corresponding amine derivative of the original carboxamide.
Applications De Recherche Scientifique
N-(2-bromophenyl)-9H-xanthene-9-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials due to its xanthene core structure.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to inhibition or activation of biological processes. The xanthene moiety can intercalate with DNA, affecting gene expression and cellular functions. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chlorophenyl)-9H-xanthene-9-carboxamide
- N-(2-fluorophenyl)-9H-xanthene-9-carboxamide
- N-(2-iodophenyl)-9H-xanthene-9-carboxamide
Uniqueness
N-(2-bromophenyl)-9H-xanthene-9-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets and its overall stability.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO2/c21-15-9-3-4-10-16(15)22-20(23)19-13-7-1-5-11-17(13)24-18-12-6-2-8-14(18)19/h1-12,19H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYAXCXBFQTKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(diethylsulfamoyl)ethyl]phosphinic acid](/img/structure/B4821497.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4821510.png)
![2-(2-methoxyphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4821511.png)
![1-(3-BROMOPHENYL)-5-{(E)-1-[4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B4821516.png)

![3,4-dimethoxy-N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4821528.png)
![methyl {3-[(benzylamino)carbonyl]phenyl}carbamate](/img/structure/B4821538.png)

![N,4-dimethyl-N-phenyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4821565.png)
![N-(3,4-DICHLOROPHENYL)-N'-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}UREA](/img/structure/B4821574.png)
![N-ethyl-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4821579.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4821593.png)
![2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B4821596.png)
